2-([1,1'-biphenyl]-4-ylcarbonyl)-N-phenylhydrazinecarboxamide
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Overview
Description
2-(4-Biphenylylcarbonyl)-N-phenylhydrazinecarboxamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a biphenyl group attached to a carbonyl group, which is further linked to a phenylhydrazinecarboxamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-ylcarbonyl)-N-phenylhydrazinecarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with phenylhydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Biphenylylcarbonyl)-N-phenylhydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
2-(4-Biphenylylcarbonyl)-N-phenylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-phenyl-3-[(4-phenylbenzoyl)amino]urea |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-23-20(25)21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H,22,24)(H2,21,23,25) |
InChI Key |
AKKDYTGVYRPJKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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